Ethyl 2-amino-3-bromo-5-methylbenzoate
Overview
Description
Ethyl 2-amino-3-bromo-5-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 2-amino-3-bromo-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-bromo-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-5-methylbenzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Corresponding amines or other reduced forms.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 2-amino-3-bromo-5-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-5-methylbenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
2-Amino-3-bromo-5-methylbenzoic acid: The carboxylic acid derivative, which has different solubility and reactivity profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQBNSDENZEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171131-04-6 | |
Record name | ethyl 2-amino-3-bromo-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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